molecular formula C20H18F2N4O2 B2619085 2,5-difluoro-N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide CAS No. 1396799-68-0

2,5-difluoro-N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide

Cat. No.: B2619085
CAS No.: 1396799-68-0
M. Wt: 384.387
InChI Key: QAOXJNIQKVPGEY-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, including fluorine atoms, a pyridine ring, and an oxadiazole moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives.

    Cyclohexyl Group Addition: The cyclohexyl group can be added through a Grignard reaction or other alkylation methods.

    Final Coupling: The final step involves coupling the synthesized intermediate with 2,5-difluorobenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring or the cyclohexyl group, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the oxadiazole ring or the benzamide group using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atoms on the benzene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with amine or alcohol groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atoms.

Scientific Research Applications

2,5-difluoro-N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an inhibitor of specific enzymes or receptors, which could make it useful in treating diseases such as cancer, inflammation, or neurological disorders.

    Biological Studies: The compound can be used as a probe to study biological pathways involving its molecular targets.

    Chemical Biology: It serves as a tool compound to elucidate the mechanisms of action of related bioactive molecules.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity or modulating their function. This can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic or biological outcome.

Comparison with Similar Compounds

Similar Compounds

    2,5-difluoro-N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide: Unique due to its specific combination of functional groups.

    Other Benzamides: Compounds like N-(2,5-difluorophenyl)-N’-(3-pyridyl)urea, which share some structural similarities but differ in their functional groups and biological activities.

    Oxadiazole Derivatives: Compounds containing the oxadiazole ring, such as 3-(pyridin-3-yl)-1,2,4-oxadiazole, which may have different substituents and thus different properties.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

2,5-difluoro-N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N4O2/c21-14-6-7-16(22)15(11-14)18(27)25-20(8-2-1-3-9-20)19-24-17(26-28-19)13-5-4-10-23-12-13/h4-7,10-12H,1-3,8-9H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOXJNIQKVPGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=CN=CC=C3)NC(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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